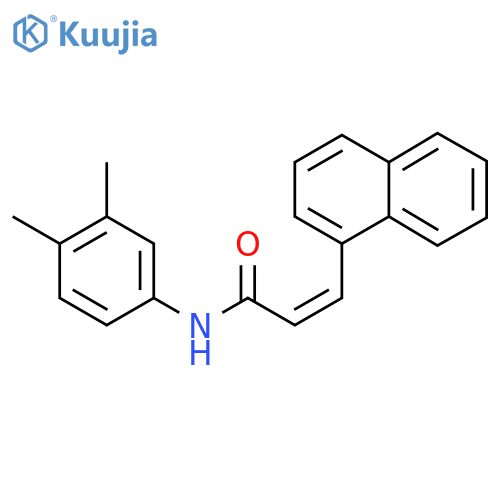

Cas no 328026-72-8 ((2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide)

(2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- JS-1899

- (2Z)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

- 328026-72-8

- AKOS005106256

- (Z)-N-(3,4-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide

- N-(3,4-DIMETHYLPHENYL)-3-(1-NAPHTHYL)ACRYLAMIDE

- (2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

-

- インチ: 1S/C21H19NO/c1-15-10-12-19(14-16(15)2)22-21(23)13-11-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23)/b13-11-

- InChIKey: AGISHRROGWYVBN-QBFSEMIESA-N

- ほほえんだ: O=C(/C=C\C1=CC=CC2=CC=CC=C21)NC1C=CC(C)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 301.146664230g/mol

- どういたいしつりょう: 301.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

(2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428093-1g |

(E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)acrylamide |

328026-72-8 | 90% | 1g |

¥3361.00 | 2024-08-02 |

(2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

(2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamideに関する追加情報

Chemical Profile of (2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide (CAS No. 328026-72-8)

(2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide, identified by its Chemical Abstracts Service (CAS) number 328026-72-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with a prop-2-enamide moiety linked to both a 3,4-dimethylphenyl group and a naphthalen-1-yl group, exhibits unique structural and electronic properties that make it a promising candidate for various applications in medicinal chemistry.

The structural framework of this compound is characterized by its aromaticity and the presence of multiple substituents that can influence its reactivity and biological activity. The 3,4-dimethylphenyl group introduces steric hindrance and electronic effects that can modulate the molecule's interaction with biological targets, while the naphthalen-1-yl group contributes to its hydrophobicity and stability. These features collectively contribute to the compound's potential as a building block for the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of molecules with similar structural motifs. The combination of a prop-2-enamide unit with aromatic rings has been shown to enhance binding affinity and selectivity in several drug discovery programs. For instance, derivatives of this class have been investigated for their potential as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The specific arrangement of substituents in (2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide may confer unique advantages in this regard.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. The presence of multiple rotatable bonds and hydrogen bonding donors/acceptors allows for fine-tuning of its pharmacophoric features. Computational studies have indicated that slight modifications to the substituents can significantly alter the compound's binding mode to target proteins. This flexibility makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.

The synthesis of (2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include condensation reactions, cyclization processes, and functional group interconversions. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for subsequent pharmacological evaluation.

Recent advancements in spectroscopic techniques have enabled detailed characterization of this compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides insights into the molecular structure and dynamics. Mass spectrometry (MS) confirms the molecular weight and fragmentation patterns, while X-ray crystallography offers precise structural information when single crystals are available. These analytical tools are essential for verifying the identity and purity of the compound before it undergoes biological testing.

The biological evaluation of (2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide has revealed intriguing properties that warrant further investigation. In vitro assays have shown modest activity against certain enzyme targets, suggesting potential therapeutic applications. For example, preliminary data indicate that it may inhibit the activity of specific kinases involved in cancer progression. Additionally, its interaction with other biological targets has been explored using computational modeling approaches.

The compound's pharmacokinetic profile is another area of interest. Studies have begun to assess its solubility, stability, and metabolic fate in vitro. These parameters are crucial for determining its suitability for further development into a drug candidate. Factors such as bioavailability and half-life can significantly influence the compound's clinical efficacy and safety profile.

In conclusion, (2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic chemistry and biophysical methods, position it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs.

328026-72-8 ((2Z)-N-(3,4-Dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide) 関連製品

- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)

- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)

- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)

- 6101-15-1(Succinylcholine chloride dihydrate)

- 17979-81-6(Borate(1-),triethylhydro-, sodium (1:1), (T-4)-)

- 1261522-38-6(5-Fluoro-2-methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine)

- 1807254-11-0(Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate)

- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)

- 1261608-25-6((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)

- 1396580-59-8(N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)